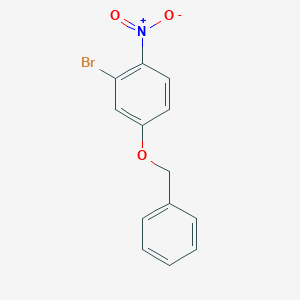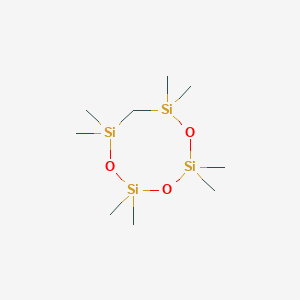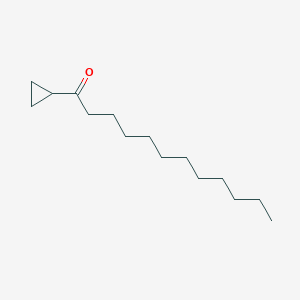
1-Cyclopropyl-1-dodecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-dodecanone is a cyclic ketone that belongs to the family of cycloalkanones. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-1-dodecanone varies depending on the specific application. In medicine, this compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells and modulate neurotransmitter release in the brain.
In agriculture, 1-cyclopropyl-1-dodecanone acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-cyclopropyl-1-dodecanone are also dependent on the specific application. In medicine, this compound has been shown to have low toxicity and minimal side effects. It has also been shown to have anti-inflammatory properties and to modulate immune function.
In agriculture, 1-cyclopropyl-1-dodecanone has been shown to have low toxicity to mammals and to degrade quickly in the environment, making it a potential candidate for use in pest control.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-cyclopropyl-1-dodecanone in lab experiments include its relatively low cost, ease of synthesis, and wide range of potential applications. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-cyclopropyl-1-dodecanone. In medicine, this compound could be further investigated for its potential use in treating cancer and neurological disorders. In agriculture, it could be studied for its potential use in pest control and plant growth enhancement. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion:
1-Cyclopropyl-1-dodecanone is a cyclic ketone that has been extensively studied for its unique properties and potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to have antimicrobial, insecticidal, and anticancer properties. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research on its applications.
Synthesemethoden
The synthesis of 1-cyclopropyl-1-dodecanone involves the reaction of cyclopropylcarbinol with lauric acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including esterification, dehydration, and cyclization, to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-dodecanone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential use in treating cancer and neurological disorders.
In agriculture, 1-cyclopropyl-1-dodecanone has been shown to have insecticidal properties, making it a potential candidate for use in pest control. It has also been studied for its ability to enhance plant growth and yield.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
19873-44-0 |
|---|---|
Produktname |
1-Cyclopropyl-1-dodecanone |
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
1-cyclopropyldodecan-1-one |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-15(16)14-12-13-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
GADOTZGDJYFJEN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C1CC1 |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1CC1 |
Synonyme |
1-Cyclopropyl-1-dodecanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



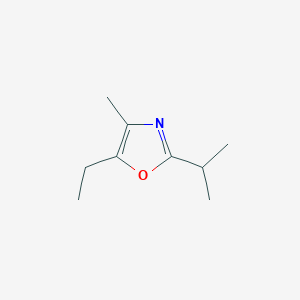
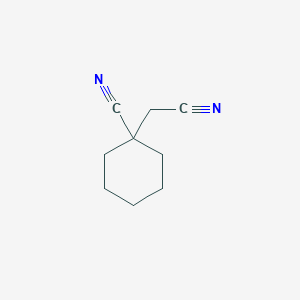
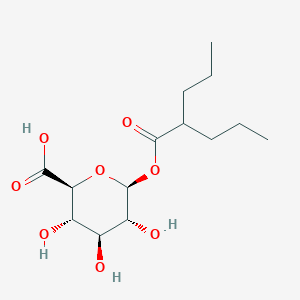
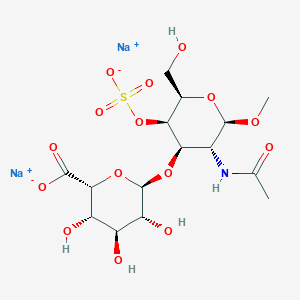
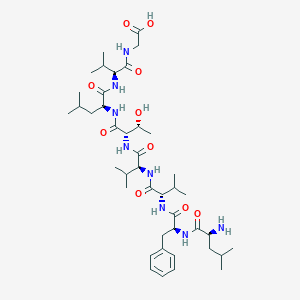
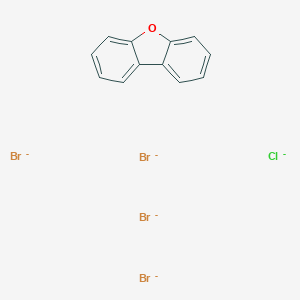
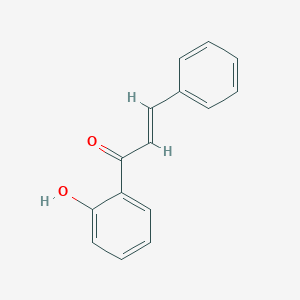
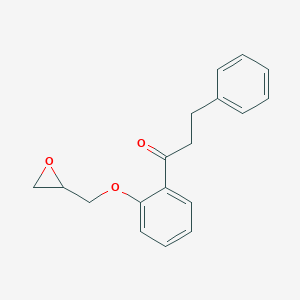
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
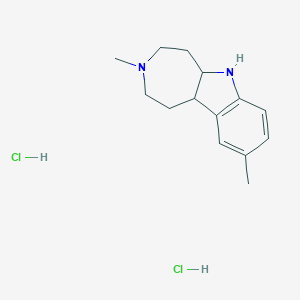
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

